Technical Guide: Synthesis and Characterization of Fmoc-(R)-4-amino-5-methylhexanoic Acid
Technical Guide: Synthesis and Characterization of Fmoc-(R)-4-amino-5-methylhexanoic Acid
Part 1: Strategic Overview & Retrosynthetic Analysis
The Target Molecule
Fmoc-(R)-4-amino-5-methylhexanoic acid is a critical
Molecular Specifications:
-
IUPAC Name: (R)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-methylhexanoic acid
-
Core Scaffold:
-Amino acid (Valine derivative) -
Side Chain: Isopropyl (at C4 relative to the amine, or C5 relative to the acid)
-
Stereochemistry: (R)-configuration at the
-carbon.
Stereochemical Strategy: The Nomenclature Inversion
A common pitfall in the synthesis of
-
Precursor (L-Valine): The priorities are
(1) > (2) > (3). Configuration is (S) . -
Target (
-amino acid): The carboxyl group is replaced by a propionic acid tail ( ).-
New Priorities:
(1) > (2) > (3). -
Note: The isopropyl group (bonded to C, C, H) now outranks the elongated tail (bonded to C, H, H).
-
Because the priority of the side chain and the backbone tail flip relative to Valine, the (S)-L-Valine precursor yields the (R)-
-amino acid product (assuming the spatial arrangement is preserved).
-
Strategic Decision: We will commence synthesis with Boc-L-Valine-OH to obtain the target (R) -enantiomer.
Part 2: Detailed Synthesis Protocol
The "Boc-Wittig" Route
Direct Fmoc-protection is avoided in the early stages because the Fmoc group is base-labile (incompatible with Wittig reagents) and potentially unstable during hydrogenation. The strategy utilizes a Boc-protected scaffold, swapping to Fmoc only in the final stage.
Figure 1: Step-wise synthesis workflow from L-Valine to the Fmoc-protected
Step 1: Weinreb Amide Formation
Objective: Convert the acid to an activated amide to prevent over-reduction in Step 2.
-
Reagents: Boc-L-Val-OH (10 mmol), N,O-Dimethylhydroxylamine HCl (11 mmol), EDC·HCl (11 mmol), HOBt (11 mmol), DIPEA (22 mmol), DCM.
-
Protocol:
-
Dissolve Boc-L-Val-OH in DCM at 0°C.
-
Add reagents sequentially. Stir at RT for 12 hours.
-
Workup: Wash with 1N HCl, Sat.
, and Brine. Dry over . -
Checkpoint:
NMR should show N-OMe (3.7 ppm) and N-Me (3.2 ppm) singlets.
-
Step 2: Reduction to Boc-L-Valinal (Aldehyde)
Objective: Generate the electrophile for chain extension.
-
Reagents:
(1.2 eq) or DIBAL-H, THF (anhydrous). -
Protocol:
-
Cool Weinreb amide in THF to -78°C (DIBAL) or 0°C (
). -
Add reducing agent dropwise. Monitor by TLC (disappearance of amide).
-
Quench: Use Fieser method or Rochelle’s salt to break emulsion.
-
Precaution: Isolate and use immediately. Amino aldehydes are prone to racemization on silica.
-
Step 3: Wittig-Horner Olefination
Objective: Install the 2-carbon tail (C2-C3) via a stabilized ylide.
-
Reagents: (Carbethoxymethylene)triphenylphosphorane (
), Toluene or THF. -
Protocol:
-
Dissolve crude aldehyde in Toluene.
-
Add Ylide (1.5 eq). Stir at RT (or mild heat 40°C) for 4-12 h.
-
Result: Formation of Ethyl (E)-4-((tert-butoxycarbonyl)amino)-5-methylhex-2-enoate.
-
Purification: Silica gel chromatography (Hexane/EtOAc).
-
Step 4: Hydrogenation & Hydrolysis
Objective: Saturate the alkene and remove the ethyl ester.
-
Reagents:
(1 atm), 10% Pd/C, MeOH; followed by LiOH (aq). -
Protocol:
-
Hydrogenate the unsaturated ester for 4-6 h. Filter catalyst.
-
Dissolve residue in THF/MeOH/Water (3:1:1).
-
Add LiOH (3 eq). Stir until TLC shows acid formation.
-
Acidify to pH 3 with 1N HCl and extract with EtOAc.
-
Step 5: Global Deprotection & Fmoc Installation
Objective: Swap Boc for Fmoc.
-
Reagents: TFA/DCM (1:1); then Fmoc-OSu,
, Dioxane/Water. -
Protocol:
-
Boc Removal: Treat intermediate with TFA/DCM for 1 h. Evaporate to dryness (free amine TFA salt).
-
Fmoc Protection: Dissolve salt in 10%
. Add Fmoc-OSu (1.1 eq) dissolved in Dioxane. -
Stir 2-4 h.
-
Workup: Wash with ether (removes byproducts), acidify aqueous layer to pH 2, extract product into EtOAc.
-
Crystallization: Recrystallize from EtOAc/Hexane.
-
Part 3: Characterization & Quality Control (Self-Validating Systems)
To ensure the material is suitable for SPPS, strict QC is required.
Data Summary Table
| Parameter | Specification | Method of Verification |
| Appearance | White crystalline powder | Visual |
| Purity | > 98.0% | HPLC (C18, 214 nm) |
| Chiral Purity | > 99% ee | Chiral HPLC (Chiralpak AD-H) |
| Identity | Matches Structure | |
| Water Content | < 1.0% | Karl Fischer |
| Free Amine | < 0.2% | Kaiser Test / GC (Trace) |
NMR Diagnostics
The
-
Amide NH: Doublet around 7.2–7.5 ppm (Fmoc carbamate).
-
Fmoc Protons: Set of multiplets 7.3–7.9 ppm (8 aromatic H), ~4.2–4.4 ppm (CH2-CH of fluorenyl).
- -CH (Chiral Center): Multiplet around 3.5–3.8 ppm.
-
Isopropyl Group: Distinct doublet at ~0.8–0.9 ppm (6H).
-
Backbone (
): Multiplets between 1.5–2.3 ppm. Crucial: Absence of alkene protons (5.8–6.9 ppm) confirms successful hydrogenation.
Chiral HPLC Method
To verify the (R)-enantiomer (and absence of racemization during aldehyde handling):
-
Column: Daicel Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Expectation: (R)-isomer typically elutes distinct from the (S)-isomer. Compare against a racemic standard prepared by mixing D- and L-Valine derived products.
QC Decision Tree
Figure 2: Quality Control decision logic for final product release.
References
-
Chem-Impex International. Fmoc-(R)-4-amino-5-methylhexanoic acid Product Page. Retrieved from
-
University of Queensland. Synthesis of enantiomerically enriched beta,gamma-unsaturated-alpha-amino acids. Retrieved from
-
ResearchGate. The γ-phosphonium α-amino acid Wittig reagent 172: its synthesis and application. Retrieved from
-
BOC Sciences. Fmoc-D-valine (Precursor Reference). Retrieved from
-
Merck (Novabiochem). Enhanced specification Fmoc-amino acids (Impurity Profiles). Retrieved from
